4-Aminopiperidine dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
35621-01-3 |
|---|---|
Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4,6H2;1H |
InChI Key |
JLPGSSHHLKZYMJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N.Cl.Cl |
Canonical SMILES |
C1CNCCC1N.Cl |
Other CAS No. |
35621-01-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminopiperidine Dihydrochloride: A Cornerstone for Drug Discovery
This guide provides an in-depth technical overview of 4-Aminopiperidine dihydrochloride (CAS 35621-01-3), a critical building block for researchers, scientists, and professionals in drug development. We will delve into its essential specifications, analytical methodologies, applications, and handling protocols, offering field-proven insights to ensure its effective and safe utilization in the laboratory.
A Note on Chemical Identification: The topic of this guide is this compound, for which the correct and widely recognized CAS number is 35621-01-3 . The CAS number provided in the prompt, 5382-16-1, corresponds to 4-Hydroxypiperidine, a different chemical entity. This guide will focus exclusively on the dihydrochloride salt of 4-aminopiperidine.
Core Physicochemical & Chemical Specifications
This compound is a bifunctional molecule featuring a secondary amine within the piperidine ring and a primary amine as a substituent. This dual reactivity, combined with its defined stereochemistry, makes it a highly versatile scaffold in medicinal chemistry.[1][2] The dihydrochloride salt form enhances its stability and aqueous solubility, rendering it convenient for both storage and use in various reaction conditions.[3]
All quantitative data and key properties are summarized in the table below for easy reference.
| Property | Specification | Reference(s) |
| Chemical Name | piperidin-4-amine;dihydrochloride | [4] |
| Synonyms | 4-Piperidinamine dihydrochloride, 4-AP 2HCl | [5] |
| CAS Number | 35621-01-3 | [4][6] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [6][7] |
| Molecular Weight | 173.08 g/mol | [4][6][7] |
| Appearance | White to off-white crystalline powder or solid | [8] |
| Melting Point | 331-333 °C | [5] |
| Solubility | Soluble in water. | [9] |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [5] |
Quality Control & Analytical Protocols
Ensuring the purity and identity of starting materials is a foundational principle of scientific integrity. For a key intermediate like this compound, a multi-faceted analytical approach is essential for validation.
Purity Assessment: A Self-Validating System
A typical specification for purity is ≥97% or ≥98%, commonly determined by High-Performance Liquid Chromatography (HPLC).[6][8] Gas Chromatography (GC) can also be employed, though derivatization may be necessary for this non-volatile salt form.[10]
The diagram below illustrates a comprehensive quality control workflow, ensuring each batch of material is validated before use in synthesis.
Experimental Protocol: HPLC Purity Determination
This protocol describes a robust, self-validating system for determining the purity of this compound. The causality behind these choices is to provide a method that is both specific for the analyte and capable of separating potential impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining polar to moderately non-polar compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving the peak shape of the basic amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlled temperature ensures run-to-run reproducibility.
-
Detection: UV at 210 nm. This low wavelength is necessary because the piperidine scaffold lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~1 mg/mL.
-
Validation: The method's suitability should be confirmed by analyzing a known reference standard and performing forced degradation studies to ensure it is stability-indicating.[10]
Common Impurities: A Note on Synthesis
The quality of this compound is intrinsically linked to its synthetic route. Common methods include the reduction of an oxime or reductive amination.[5] Potential process-related impurities could include unreacted starting materials, by-products from incomplete reduction, or residual catalysts. Therefore, a robust analytical method is crucial to ensure these are absent or below acceptable limits.
Applications in Medicinal Chemistry & Drug Development
The 4-aminopiperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. Its utility stems from the ability to independently functionalize the ring nitrogen and the 4-amino group, allowing for the systematic exploration of chemical space.[11]
-
As a Versatile Scaffold: It serves as a key building block for therapeutics targeting neurological disorders, analgesics, and antidepressants.[1]
-
In Antiviral Drug Discovery: The scaffold has been pivotal in the development of inhibitors of the Hepatitis C Virus (HCV) assembly.[2] Researchers have used it to create derivatives with improved potency and metabolic stability.[2]
-
In HIV Research: It is a core component in the synthesis of potent CCR5 receptor antagonists, which act as HIV-1 entry inhibitors.[11] The ability to introduce diverse substituents at the 4-position has been key to optimizing these antagonists.[11]
The following diagram illustrates a generalized synthetic pathway where 4-aminopiperidine serves as a key intermediate.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. As with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is required before use.
Core Safety & Handling Protocols
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, gloves, and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[12]
-
Handling: Avoid contact with skin and eyes.[5] Do not breathe dust. After handling, wash hands thoroughly.
-
Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. Do not allow the product to enter drains.[12]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]
Storage & Stability
-
Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Storing under an inert atmosphere like argon or nitrogen is recommended to protect against moisture, as the compound can be hygroscopic.
-
Stability: The material is stable under recommended storage conditions.[12] For long-term storage, it is advisable to re-analyze the material for purity periodically (e.g., every three years) to ensure it remains within specification.[13]
By understanding and implementing these technical specifications and protocols, researchers can confidently and safely leverage the synthetic potential of this compound to advance the frontiers of drug discovery.
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pKa values of 4-Aminopiperidine dihydrochloride functional groups
An In-Depth Technical Guide on the pKa Values of 4-Aminopiperidine Dihydrochloride Functional Groups
Abstract
The ionization state of a molecule, dictated by its pKa values, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For scaffolds like 4-aminopiperidine, a ubiquitous building block in modern medicinal chemistry, a precise understanding of the acid-base equilibria of its distinct amino functional groups is critical for rational drug design. This technical guide provides an in-depth analysis of the pKa values of this compound. We will explore the theoretical underpinnings that differentiate the basicity of its primary and secondary amine centers, present established and predicted pKa values, and offer detailed, field-proven protocols for their experimental determination via potentiometric titration. This document is intended for researchers, scientists, and drug development professionals seeking to harness the physicochemical properties of this important molecule.
Introduction: The Critical Role of pKa in Drug Development
The acid dissociation constant (pKa) is a fundamental chemical property that quantifies the tendency of a molecule to donate or accept a proton at a given pH.[1] For ionizable drug molecules, which constitute the majority of pharmaceuticals, the pKa value is a primary determinant of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] It directly influences crucial properties such as aqueous solubility, membrane permeability, and protein binding.[2]
4-Aminopiperidine is a key structural motif found in a multitude of biologically active agents, including inhibitors of protein kinase B (Akt) and antagonists for chemokine receptors like CCR5.[3][4] Supplied as a dihydrochloride salt, both the secondary ring amine and the primary C4-exocyclic amine are protonated. Understanding the distinct pKa values associated with the deprotonation of these two centers is paramount for predicting the molecule's charge state in different physiological compartments (e.g., stomach pH 1-3.5 vs. blood pH 7.4), which in turn governs its behavior and efficacy.
Theoretical Framework: Differentiating the Basicity of Two Amine Centers
4-Aminopiperidine possesses two basic nitrogen atoms: a secondary amine within the aliphatic ring and a primary amine at the 4-position. When fully protonated, as in the dihydrochloride salt, the molecule exists as a dication. The two pKa values correspond to the stepwise dissociation of protons from these two ammonium centers.
-
pKa1 (Higher Value): This corresponds to the deprotonation of the more basic nitrogen. In aliphatic amines, secondary amines are typically more basic than primary amines due to the electron-donating inductive effect of the alkyl groups. Therefore, the piperidine ring nitrogen is expected to be the more basic center. Its conjugate acid is weaker, resulting in a higher pKa value. The pKa of piperidine itself is approximately 11.12, which serves as a useful benchmark.[5][6]
-
pKa2 (Lower Value): This corresponds to the deprotonation of the less basic nitrogen. Once the first proton has been removed (from the ring nitrogen), the molecule still carries a positive charge on the 4-amino group. The presence of this positive charge exerts a significant electron-withdrawing field effect, which destabilizes the second protonated amine and makes it more acidic (i.e., a stronger acid with a lower pKa). Therefore, the pKa of the 4-ammonio group is expected to be substantially lower than that of the piperidinium group.
The stepwise deprotonation can be visualized as follows:
Caption: Protonation equilibria of 4-aminopiperidine.
Quantitative pKa Data
Obtaining precise experimental pKa values is crucial for accurate modeling and prediction in drug development. While extensive databases exist for many compounds, specific, experimentally verified values for 4-aminopiperidine can be elusive. Computational predictions offer a valuable starting point, but must be treated as estimations until confirmed by empirical methods.
| Functional Group | pKa Value | Method | Reference |
| Piperidine Ring Amine (pKa1) | ~11.12 | Experimental (Piperidine) | [5][6] |
| 4-Amino Group (pKa2) | 10.37 ± 0.20 | Predicted (4-Aminopiperidine) | [7][8] |
Note: The predicted value of 10.37 likely represents a macroscopic constant that may not fully resolve the two distinct microscopic pKa values.[7][8] Based on the theoretical principles discussed, the pKa for the ring amine (pKa1) is expected to be higher than that of the 4-amino group (pKa2). Experimental determination is strongly recommended for definitive values.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its high accuracy and direct measurement of pH changes.[9][10] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong base in this case) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.
Materials and Equipment
-
This compound
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Titration vessel
Step-by-Step Methodology
-
pH Meter Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]
-
Sample Preparation:
-
Initial Acidification:
-
Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.[10]
-
Add the magnetic stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Since the starting material is the dihydrochloride salt, the initial pH will already be acidic. If necessary, add 0.1 M HCl to adjust the initial pH to ~1.8-2.0 to ensure both amino groups are fully protonated at the start of the titration.[9][10]
-
-
Titration Process:
-
Titrate the solution with standardized 0.1 M NaOH.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). Near the equivalence points, reduce the increment size to obtain a higher resolution of the titration curve.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]
-
Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[9][10]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Two distinct buffer regions and equivalence points should be visible, corresponding to the neutralization of the two acidic protons.
-
To precisely locate the equivalence points, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.
-
The pKa value for each functional group is equal to the pH at the half-equivalence point (the midpoint of the buffer region).[9] For the first deprotonation, pKa1 = pH at V1/2. For the second, pKa2 = pH at (V1 + (V2-V1)/2), where V1 and V2 are the first and second equivalence volumes, respectively.
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Alternative and Complementary Methods
UV-Vis Spectrophotometry
This method can be used if the molecule has a chromophore near the ionization center, causing the UV-Vis absorbance spectrum to change with pH.[11][12] It offers the advantage of requiring a much smaller sample quantity compared to potentiometric titration.[12] The procedure involves recording spectra in a series of buffers with different known pH values and analyzing the change in absorbance to calculate the pKa.[11][13]
Computational Prediction
In silico methods, using quantum mechanics (like DFT) and continuum solvent models, can predict pKa values before a compound is synthesized.[14][15][16] These computational approaches are invaluable in early-stage drug discovery for screening large libraries of virtual compounds.[17][18] However, their accuracy can be limited, with mean errors often around 0.5-1.0 pKa units, and they should be validated experimentally for lead compounds.[14]
Conclusion
The two amine functional groups of this compound possess distinct pKa values due to the electronic influence of their respective chemical environments and the electrostatic effects of protonation. The secondary ring amine is the more basic center (higher pKa1), while the primary 4-amino group is less basic (lower pKa2). While computational predictions and data from analogous structures provide valuable estimates, precise determination through experimental methods like potentiometric titration is essential for building accurate structure-activity relationships and developing robust drug formulations. A thorough understanding and application of these principles empower researchers to optimize the physicochemical properties of drug candidates, ultimately enhancing their therapeutic potential.
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Solid-State Engineering of 4-Aminopiperidine Salts: A Technical Guide
Executive Summary: The "Dual-Nitrogen" Challenge
4-Aminopiperidine (4-AP) is a ubiquitous pharmacophore in medicinal chemistry, serving as the scaffold for diverse therapeutic agents ranging from antihistamines to opioid receptor ligands and HCV inhibitors. However, its solid-state behavior is governed by a critical duality: the presence of two distinct basic nitrogen centers—the secondary piperidine amine (
For the drug development professional, this presents both a challenge and an opportunity. The challenge lies in controlling stoichiometry (monocationic vs. dicationic forms) and hygroscopicity. The opportunity lies in crystal engineering : utilizing these protonation sites to design specific supramolecular synthons that optimize solubility, stability, and tableting properties.
This guide moves beyond basic synthesis, focusing on the structural causality of 4-AP salts and providing a validated workflow for their analysis.
The Protonation Landscape
Before attempting crystallization, one must understand the electrostatic landscape. The piperidine ring nitrogen is sterically more accessible and electronically more basic than the exocyclic amine.
Stoichiometric Control Logic
-
Monocationic Salts (1:1): Formed with weak acids or controlled equivalents of strong acids. The proton resides on the ring nitrogen . This leaves the primary amine available as a hydrogen bond donor/acceptor, often leading to 1D chain structures.
-
Dicationic Salts (1:2): Formed with excess strong acids (e.g., 2M HCl). Both nitrogens are protonated. These structures are dominated by charge-assisted hydrogen bonds, often forming high-melting, layered lattices (2D sheets).
| Parameter | Monocationic Form (e.g., Acetate) | Dicationic Form (e.g., Dihydrochloride) |
| Protonation Site | Ring Nitrogen ( | Ring ( |
| Lattice Energy | Moderate (H-bond dominant) | High (Ionic/Coulombic dominant) |
| Solubility | Variable (often organic soluble) | High Water Solubility |
| Common Space Groups | ||
| Hygroscopicity | Low to Moderate | High (Critical Process Parameter) |
Experimental Workflow: From Solution to Structure
The following workflow outlines the decision process for isolating and characterizing 4-AP salts.
Figure 1: Decision matrix for the isolation and characterization of 4-AP salts. Note the divergence in solvent strategy based on the targeted ionization state.
Crystallization Protocols
The following protocols are designed to yield single crystals suitable for X-ray diffraction (SCXRD).
Protocol A: The Dihydrochloride Salt (Dication)
Target: High-stability, water-soluble phase.
-
Dissolution: Dissolve 1.0 g (10 mmol) of 4-aminopiperidine in 10 mL of absolute ethanol. Maintain temperature at 25°C.
-
Acidification: Dropwise add 2.5 equivalents of concentrated HCl (37%). Note: The solution will generate heat (exothermic). Allow to cool to room temperature.
-
Nucleation Control: Add diethyl ether dropwise until a persistent turbidity is observed.
-
Crystal Growth: Seal the vial with parafilm, poke 2-3 small holes, and allow for slow evaporation at 4°C (refrigerator). Rapid cooling here often yields amorphous hygroscopic solids.
-
Harvest: Colorless prisms should appear within 48-72 hours.
Protocol B: The Carboxylate Co-Crystal/Salt (Monocation)
Target: Supramolecular assembly with benzoic acid derivatives.
-
Stoichiometry: Mix 4-aminopiperidine and the carboxylic acid (e.g., 4-nitrobenzoic acid) in a 1:1 molar ratio.
-
Solvent System: Use a Methanol:Acetonitrile (1:1 v/v) mixture. The acetonitrile acts as a structural template and reduces solubility to encourage precipitation.
-
Technique (Vapor Diffusion): Place the solution in a small inner vial. Place this vial inside a larger jar containing pure diethyl ether. Cap the large jar tightly.
-
Mechanism: Ether diffuses into the methanol, slowly increasing supersaturation. This yields high-quality crystals with minimal defects.
Structural Analysis & Supramolecular Synthons
When analyzing the SCXRD data of 4-AP salts, three structural features must be verified.
Conformational Analysis
The piperidine ring almost invariably adopts the chair conformation to minimize 1,3-diaxial interactions.
-
Check: Calculate the puckering parameters (
).[1] For an ideal chair, should be close to 0° or 180°. -
Anomalies: If a boat conformation is observed, check for steric clashes with bulky anions or specific hydrogen bonds forcing the distortion.
The Primary Synthon ( )
In monocationic carboxylate salts, the most robust interaction is the heterosynthon between the protonated piperidine nitrogen and the carboxylate oxygen.
-
Donor:
-
Acceptor:
-
Geometry: This typically forms a cyclic 8-membered ring motif (Graph Set
), which is a reliable design element for crystal engineering.
Figure 2: The primary heterosynthon driving the assembly of monocationic 4-AP salts.
Layered Packing (Dicationic)
In dihydrochloride salts, the chloride ions act as bridges between the
-
Analysis Tip: View the structure along the crystallographic axes (a, b, c) to identify hydrophilic channels. These channels explain the high hygroscopicity of the di-HCl salt.
Characterization & Validation
A solved crystal structure is only a model until validated by bulk data.
Powder X-Ray Diffraction (PXRD)
-
Purpose: Confirm that the bulk synthesized powder matches the single crystal structure.
-
Procedure: Simulate the PXRD pattern from the SCXRD .cif file (using Mercury or OLEX2) and overlay it with the experimental pattern.
-
Tolerance: Peak shifts of
are acceptable (due to temperature differences), but missing or extra peaks indicate polymorphism or phase impurities.
Thermal Analysis (DSC/TGA)
-
Differentiation:
-
Solvates: TGA will show weight loss before the melting point.
-
Anhydrous Salts: Sharp endotherm in DSC.
-
-
4-AP Specifics: The dihydrochloride salt often decomposes upon melting (>250°C), whereas carboxylate salts typically show clean melting events between 150-200°C.
References
-
PubChem. (2024).[2][3] 4-Aminopiperidine dihydrochloride | C5H14Cl2N2.[2] National Library of Medicine. [Link]
-
Lemmerer, A., & Bernstein, J. (2014). Crystal structure of piperidinium 4-nitrophenolate. PMC - National Institutes of Health. [Link]
-
Sackett, D. L., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - National Institutes of Health. [Link]
-
Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. [Link]
-
Perlovich, G. L. (2024). An Overlooked Supramolecular Synthon in Multicomponent Trimethylglycine Crystals. MDPI. [Link]
Sources
Technical Guide: Hygroscopic Management of 4-Aminopiperidine Dihydrochloride
This guide serves as an authoritative technical reference on the hygroscopic management of 4-Aminopiperidine dihydrochloride (CAS: 35621-01-3). It is designed for organic chemists and formulation scientists who require precise stoichiometric control in drug development workflows.
Part 1: Executive Summary & Chemical Context
This compound is a critical bifunctional building block used in the synthesis of CDK inhibitors, antimalarials, and peptide mimetics. While the dihydrochloride salt form offers improved oxidative stability compared to the free base (CAS: 13035-19-3), it introduces a significant challenge: acute hygroscopicity .
Uncontrolled moisture uptake in this compound is not merely a storage issue; it is a stoichiometric hazard . An uncorrected water content of even 2-3% can lead to substantial under-loading of the amine in coupling reactions, resulting in incomplete conversion, difficult purifications, and failed batch release.
Key Physicochemical Profile
| Property | Specification | Technical Implication |
| CAS Number | 35621-01-3 | Specific to the 2HCl salt form.[1][2] |
| Molecular Weight | 173.08 g/mol (Anhydrous) | Baseline for stoichiometric calculations. |
| Hygroscopicity Class | Class III (Hygroscopic) | Absorbs >2% moisture at <80% RH. |
| Critical RH (CRH) | Est. <40% RH | Deliquescence risk exists above this threshold. |
| Solubility | High in Water/Methanol | Moisture uptake accelerates surface dissolution. |
Part 2: Molecular Basis of Hygroscopicity
To manage the material, one must understand the causality of its behavior. The hygroscopicity of this compound arises from the high lattice energy of the ionic salt competing with the hydration energy of the chloride ions.
-
Ionic Dipole Interactions: The piperidine ring nitrogen and the primary amine nitrogen are both protonated (
and ). These cationic centers coordinate strongly with chloride counter-ions. -
Surface Adsorption: The chloride ions at the crystal lattice surface possess a high charge density, acting as nucleation sites for atmospheric water vapor via hydrogen bonding.
-
Deliquescence Cascade: Once a monolayer of water forms, it dissolves surface ions, creating a saturated solution film. This film has a lower vapor pressure than the surrounding air, driving further water absorption until the solid typically collapses into a sticky gum or liquid.
Part 3: Characterization & Diagnostics
Before using a stored batch, you must validate its integrity. Do not assume the label weight is the active weight.
Diagnostic Workflow
-
Visual Inspection: Fresh material is a free-flowing white crystalline powder. Clumping, transparency at edges, or a "wet sand" texture indicates significant moisture uptake (>5% w/w).
-
Melting Point Depression: Pure anhydrous material melts/decomposes at 331-333°C . A depression >5°C suggests hydration or hydrolysis.
-
Quantitative Validation (Karl Fischer):
-
Method: Coulometric Karl Fischer titration.
-
Solvent: Methanol/Formamide (1:1) to ensure complete solubility of the salt.
-
Target: < 1.0% water content for high-precision synthesis.
-
Part 4: Handling & Storage Protocols (SOP)
This protocol relies on a self-validating system —steps that ensure error detection before the material enters the reaction.
Storage Architecture
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Barrier: Heat-sealed aluminized Mylar bag containing a packet of activated silica gel or molecular sieves.
-
Environment: Desiccator cabinet maintained at <20% RH or a Nitrogen-purged glovebox.
The "Zero-Error" Weighing Protocol
Objective: Eliminate weighing errors caused by rapid moisture uptake during transfer.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
-
Environment: If ambient humidity is >45%, weighing must occur in a glove bag or glovebox.
-
Tare Method:
-
Incorrect: Tare weighing boat
Add solid Record weight. (Material absorbs water during the process).[3][4] -
Correct (Difference Weighing): Weigh sealed source vial
Remove approximate amount Weigh sealed source vial again. The difference is the exact mass transferred, regardless of moisture absorbed by the sample on the balance.
-
Remediation (Drying)
If a batch tests positive for moisture (e.g., KF > 2%), recover it using this vacuum protocol:
-
Place material in a vacuum oven.
-
Set temperature to 40°C (gentle heat to avoid HCl dissociation).
-
Apply vacuum (< 10 mbar ) for 12–24 hours.
-
Critical Step: Place a tray of
(Phosphorus Pentoxide) or KOH pellets in the oven to act as a chemical moisture sink. -
Backfill with Argon/Nitrogen before opening.
Part 5: Visualization of Technical Workflows
Diagram 1: Hygroscopic Failure Mode & Impact
This diagram illustrates the mechanistic pathway from exposure to experimental failure.
Caption: The cascade of failure: Moisture uptake leads to "phantom mass," causing stoichiometry errors that compromise downstream chemical synthesis.
Diagram 2: Handling Decision Tree
A logic gate for researchers to determine the appropriate handling method based on environmental conditions.
Caption: Decision matrix for handling hygroscopic salts. High humidity necessitates inert atmosphere handling to prevent degradation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24721308, this compound. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Implementation of Reductive Amination with 4-Aminopiperidine Dihydrochloride
Foreword: The Strategic Value of the 4-Aminopiperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, prized for its conformational properties and its ability to confer favorable pharmacokinetic profiles. Among its derivatives, the 4-aminopiperidine motif is a particularly valuable building block, serving as a cornerstone in the synthesis of a wide array of therapeutic agents, from potent analgesics to innovative treatments for neurological disorders and HIV.[1][2] Reductive amination, or reductive alkylation, stands out as one of the most robust and versatile methods for elaborating this core structure, enabling the formation of a new carbon-nitrogen bond with high efficiency and control.[3][4]
This guide provides an in-depth exploration of reductive amination reactions specifically involving 4-aminopiperidine dihydrochloride. As a salt, this starting material presents unique considerations regarding solubility, basicity, and reaction pH control. We will dissect the mechanistic underpinnings of the reaction, provide validated, step-by-step protocols, and offer expert insights into troubleshooting and optimization, empowering researchers to confidently and successfully employ this critical transformation in their synthetic campaigns.
Mechanistic Rationale: A Tale of Two Steps
The reductive amination process is a cascade reaction that elegantly combines two fundamental transformations in a single pot: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to a stable amine.[4][5][6] Understanding the interplay between these steps is critical for reaction success.
Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine of 4-aminopiperidine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then dehydrates to yield an imine.[4]
Step 2: Hydride Reduction The C=N double bond of the imine is then reduced by a hydride-based reducing agent to furnish the final secondary amine product.[7]
The Critical Role of pH: The rate of imine formation is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are optimal as they facilitate the dehydration of the hemiaminal without excessively protonating the starting amine, which would render it non-nucleophilic.[5][8][9] When starting with this compound, the reaction mixture is inherently acidic. However, the amine itself is not nucleophilic until it is deprotonated. Therefore, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine in situ, which then participates in the reaction. The final pH must be carefully balanced to allow for both a free amine and efficient imine formation.
Caption: General mechanism of reductive amination.
Reagent Selection and Rationale
The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent. The choice is dictated by the reactivity of the carbonyl substrate and the desire to avoid side reactions, such as the reduction of the starting aldehyde or ketone.
| Reagent Class | Example(s) | Key Characteristics & Rationale |
| Amine Source | This compound | Stable, solid salt form. Requires in situ neutralization with a base (e.g., triethylamine, DIPEA) to generate the reactive free amine. The added base also helps buffer the reaction pH. |
| Reducing Agents | Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) | Method of Choice. Mild and chemoselective, reducing iminium ions much faster than aldehydes or ketones.[4][10] Tolerates a wide range of functional groups and is effective in chlorinated solvents like DCM or DCE.[8][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines under mildly acidic conditions.[5][7] Its use has diminished due to the high toxicity of cyanide byproducts.[11] | |
| Sodium Borohydride (NaBH₄) | A more powerful, less expensive reductant. Can reduce the starting carbonyl, leading to alcohol byproducts.[10] Best used in a stepwise protocol where the imine is pre-formed before the reductant is added.[8][10] | |
| Borane-Pyridine Complex (BAP) | A useful, non-cyanide alternative that is effective for reductive aminations of piperidines, eliminating nitrile-containing impurities seen with NaBH₃CN.[12] | |
| Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH) | The choice is often linked to the reducing agent. STAB works best in aprotic solvents like DCM or DCE.[10] NaBH₄ is typically used in protic solvents like MeOH or EtOH.[10] |
| Additives | Acetic Acid (AcOH) | Can be used in catalytic amounts to facilitate imine formation, especially with less reactive ketones.[13] |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of N-substituted 4-aminopiperidine derivatives.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is the most common and reliable method for most substrates due to the high chemoselectivity of STAB.[8]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde as a model)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to create a suspension (approx. 0.1-0.2 M concentration based on the limiting reagent).
-
Base Addition: Add triethylamine (2.2-2.5 eq) to the suspension and stir for 15-20 minutes at room temperature. The extra equivalents are necessary to neutralize both HCl salts and any adventitious acid. The mixture should become more homogeneous as the free amine is formed.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.1 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up (Quench): Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted 4-aminopiperidine.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This method is a cost-effective alternative, particularly on a large scale, but requires careful control to prevent reduction of the starting carbonyl.
Materials:
-
Same as Protocol 1, but replace NaBH(OAc)₃ with Sodium Borohydride (NaBH₄) and DCM with anhydrous Methanol (MeOH).
Procedure:
-
Setup & Neutralization: Follow steps 1-3 from Protocol 1, using anhydrous MeOH as the solvent.
-
Imine Formation: Add the aldehyde or ketone (1.0 eq) and stir the mixture at room temperature for 2-4 hours to ensure imine formation is near completion.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Gas evolution (hydrogen) will occur.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction & Purification: Add DCM and water to the residue. Perform a standard aqueous extraction as described in steps 8-10 of Protocol 1.
Caption: A typical workflow for reductive amination.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient base added; amine salt did not fully neutralize. 2. Inefficient imine formation (e.g., with hindered ketones). 3. Deactivated reducing agent (hydrolyzed). | 1. Ensure at least 2.2 equivalents of base are used. 2. Add a catalytic amount of acetic acid (0.1 eq); increase reaction time or gently heat (40 °C). 3. Use fresh, high-quality reducing agents. |
| Recovery of Starting Aldehyde/Ketone | 1. Imine formation is the rate-limiting step or is unfavorable. 2. Reaction time is too short. | 1. As above, add catalytic acid or increase temperature. 2. Extend the reaction time to 24 hours or longer. |
| Formation of Alcohol Byproduct (from starting carbonyl) | 1. Reducing agent is too strong or not chemoselective (common with NaBH₄). 2. NaBH₄ was added before imine formation was complete. | 1. Switch to a milder, more selective reagent like NaBH(OAc)₃.[13] 2. In the stepwise protocol, allow more time for imine formation (Step 2) before adding NaBH₄. |
| Dialkylation of the Amine | The product (a secondary amine) reacts with another equivalent of the carbonyl. | Use a slight excess of the 4-aminopiperidine (1.1-1.2 eq) to favor mono-alkylation. This is generally less of an issue than with simpler primary amines. |
Safety and Handling Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid dust formation.
-
Reducing Agents: Hydride reagents like NaBH(OAc)₃ and NaBH₄ react with water and protic solvents to release flammable hydrogen gas. Additions and quenching should be performed slowly and with cooling. NaBH₃CN is highly toxic and generates hydrogen cyanide gas upon acidification; its use requires stringent safety protocols.
-
Solvents: Chlorinated solvents like DCM and DCE are volatile and should be handled exclusively in a fume hood.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. peptide.com [peptide.com]
Application Note: High-Precision Derivatization of 4-Aminopiperidine Dihydrochloride
Executive Summary
4-Aminopiperidine is a privileged scaffold in drug discovery, serving as the core architecture for diverse therapeutic agents, including antihistamines (e.g., Bamipine), opioid modulators, and kinase inhibitors (e.g., CDK4/6 antagonists).[1]
However, the commercial availability of the precursor as a dihydrochloride salt (2HCl) presents two specific challenges for the bench scientist:
-
Stoichiometric Neutralization: The salt is acidic and hygroscopic, requiring precise "free-basing" to restore nucleophilicity.
-
Regioselectivity: The molecule contains two nucleophilic nitrogen atoms with distinct steric and electronic profiles.
This guide provides a validated roadmap for transforming 4-AP·2HCl into high-value intermediates, focusing on regioselective protection and library-grade derivatization.
Chemical Intelligence & Strategy
The Selectivity Paradox
Successful derivatization relies on exploiting the subtle differences between the endocyclic (secondary) and exocyclic (primary) amines.
| Feature | N1 (Piperidine Nitrogen) | Exocyclic Amine (-NH2) |
| Type | Secondary Amine | Primary Amine |
| pKa (approx) | ~11.1 | ~10.4 |
| Nucleophilicity | High (More basic, electron-rich) | Moderate |
| Steric Hindrance | Moderate (Ring constrained) | Low (Flexible tether) |
| Reactivity Target | Preferential site for Alkylation/Acylation | Preferential site for Imine formation |
Strategic Insight: In a competition reaction with electrophiles (like Boc-anhydride), the secondary amine (N1) is generally more nucleophilic and is acylated first. This is fortuitous, as it allows for the easy generation of 1-Boc-4-aminopiperidine, a "universal donor" for amide coupling libraries.[1]
Visualization: The Derivatization Decision Tree
The following diagram outlines the logical flow for selecting the correct protocol based on your target structure.
Figure 1: Strategic decision tree for 4-aminopiperidine functionalization. Route A is the industry standard for generating amide libraries.[1]
Detailed Protocols
Protocol 1: The "Gateway" Synthesis (Free-Basing & N1-Protection)
Objective: Convert 4-AP·2HCl into 1-Boc-4-aminopiperidine . Why this works: By controlling stoichiometry and temperature, we exploit the higher nucleophilicity of the secondary amine to install the Boc group at N1, leaving the primary amine free for subsequent drug discovery chemistry.[1]
Reagents
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Slight deficit ensures mono-protection.
-
Triethylamine (TEA) or DIPEA (3.0 eq) — 2.0 eq to neutralize HCl, 1.0 eq to drive reaction.[1]
-
Solvent: Dichloromethane (DCM) / Methanol (10:1) or 1,4-Dioxane/Water (1:1).
Step-by-Step Methodology
-
Dissolution & Neutralization:
-
Kinetic Protection:
-
Dissolve Boc₂O (9.5 mmol, 2.07 g) in a minimal amount of dioxane.
-
Add the Boc₂O solution dropwise to the cold amine mixture over 30 minutes.
-
Crucial: Maintain 0°C. Low temperature enhances the selectivity for the more nucleophilic secondary amine (N1) over the primary amine.
-
-
Workup:
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Concentrate under reduced pressure to remove dioxane.
-
pH Adjustment: The aqueous residue will be basic. Extract with DCM (3 x 20 mL).
-
Self-Validating Step: If bis-Boc forms, it is highly lipophilic.[1] The mono-protected primary amine is moderately polar.
-
-
Purification:
-
Wash combined organics with brine, dry over Na₂SO₄.[1]
-
Evaporate. The resulting white solid is usually >95% pure 1-Boc-4-aminopiperidine.
-
Validation: ¹H NMR should show a singlet for Boc (~1.45 ppm) and diagnostic piperidine ring protons.
-
Protocol 2: Library Synthesis (Amide Coupling at Exocyclic Amine)
Objective: Attach a carboxylic acid "warhead" to the primary amine of the 1-Boc-4-aminopiperidine scaffold.
Reagents
-
1-Boc-4-aminopiperidine (from Protocol 1)[5]
-
Carboxylic Acid (R-COOH)
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride)
-
Base: DIPEA
Methodology
-
Activation: Dissolve R-COOH (1.0 eq) in DMF. Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 5 minutes.
-
Coupling: Add 1-Boc-4-aminopiperidine (1.0 eq).
-
Reaction: Stir at RT for 2–16 hours.
-
Deprotection (The "Release"):
-
Once the amide is formed, the N1-Boc group must often be removed to optimize ADME properties or for further functionalization.[1]
-
Treat the crude amide with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.
-
Evaporate to dryness to yield the final 4-amido-piperidine salt .
-
Protocol 3: Reductive Amination (N-Alkylation)
Objective: If the user requires an N-alkyl group at the primary amine (creating a secondary exocyclic amine).
Expert Tip: Reductive amination on the primary amine requires the N1 position to be already protected (e.g., 1-Boc-4-aminopiperidine). If you attempt this on the free diamine, the ketone will likely react with both, or polymerize.[1]
-
Imine Formation:
-
Combine 1-Boc-4-aminopiperidine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (Dichloroethane) or DCM.
-
Add Acetic Acid (catalytic, 1-2 drops) to catalyze imine formation. Stir 30 mins.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Stir overnight at RT.
-
-
Quench: Add saturated NaHCO₃. Extract with DCM.
Analytical Validation (QC)
When analyzing reaction outcomes, use these NMR diagnostic shifts to confirm regioselectivity:
| Proton Environment | Chemical Shift (δ ppm) | Change upon Derivatization |
| N1-CH2 (α to ring N) | 2.6 – 3.0 (Free Base) | Shifts downfield to 4.0+ ppm if N1 is acylated (Boc). |
| CH-NH2 (C4 methine) | 2.6 – 2.8 | Shifts downfield to 3.8 – 4.0 ppm if the exocyclic amine is amidated. |
| Boc Group | 1.45 (Singlet) | Integration of 9H confirms mono-protection. |
Troubleshooting & Expert Tips
-
Handling the 2HCl Salt: The salt is extremely hygroscopic. Weigh it quickly or use a dry box. If the salt has clumped, it may have absorbed water, altering the molecular weight calculation.[1] Dry in a vacuum oven at 40°C if precision is critical.
-
Solubility: The 2HCl salt is insoluble in DCM. It must be dissolved in water or methanol/water mixtures before adding base. Do not attempt to neutralize in pure DCM; the salt will just sit at the bottom.
-
Bis-Boc Formation: If you observe significant bis-Boc product (protected at both nitrogens) in Protocol 1, reduce the Boc₂O equivalents to 0.90 and ensure the temperature stays strictly at 0°C. The bis-product is much less polar (high Rf on TLC) and can be separated via column chromatography (Hexane/EtOAc).
References
-
Structural Utility & Applications
-
pKa and Reactivity Data
-
pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1] Alfa Chemistry.
-
-
Safety & Handling (SDS)
- This compound Safety D
-
Protecting Group Strategies
- Strategic Use of Protecting Groups in the Synthesis of Piperidine Derivatives.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C5H14Cl2N2 | CID 24721308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for N-alkylation of 4-Aminopiperidine dihydrochloride
This Application Note and Protocol is designed for researchers and medicinal chemists requiring precise control over the N-alkylation of 4-Aminopiperidine Dihydrochloride .
Application Note: N-Alkylation of this compound
Executive Summary & Strategic Analysis
This compound is a versatile bifunctional building block containing two distinct nucleophilic sites:
-
N1 (Piperidine Nitrogen): A secondary, cyclic amine. It is generally more nucleophilic towards alkyl halides (SN2) due to electronic stabilization and ring strain release, but it cannot form stable neutral imines.
-
N4 (Exocyclic Primary Amine): A primary amine. It is less sterically hindered but slightly less nucleophilic in direct substitutions. However, it possesses unique chemoselectivity for reductive amination via stable imine (Schiff base) formation.
The "Salt" Challenge: The starting material is supplied as a dihydrochloride salt (
Selectivity Rule of Thumb:
-
To alkylate N1 (Piperidine)
Use Direct Alkylation (SN2) with Alkyl Halides. -
To alkylate N4 (Primary Amine)
Use Reductive Amination with Aldehydes/Ketones.[1]
Reaction Decision Matrix
Before starting, determine your target regioisomer.
| Target Site | Preferred Method | Key Reagents | Mechanism | Selectivity Factor |
| N1 (Piperidine) | Direct Alkylation | Alkyl Halide, | SN2 Substitution | |
| N4 (Primary) | Reductive Amination | Aldehyde/Ketone, | Imine Reduction | Imine formation is specific to |
| N4 (Primary) | Protection Strategy | Protection/Deprotection | Protects N1 first (requires specific conditions) |
Experimental Protocols
Protocol A: Preparation of Free Base (Optional but Recommended)
While "in-situ" neutralization is possible, isolating the free base simplifies stoichiometry and improves solubility in organic solvents.
-
Dissolution: Dissolve 10.0 g of 4-Aminopiperidine 2HCl in 20 mL of water (minimum volume).
-
Basification: Slowly add 50% w/v NaOH solution (approx. 4.0 eq) at 0°C until pH > 12.
-
Extraction: Extract exhaustively with DCM (
) or Chloroform/Isopropanol (3:1) (5 x 50 mL). Note: The free amine is highly water-soluble; multiple extractions are critical. -
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Storage: Store under Argon at -20°C (hygroscopic and absorbs
).
Protocol B: Selective N1-Alkylation (Piperidine Ring)
Target: Synthesis of 1-alkyl-4-aminopiperidines. Method: SN2 Substitution.
Reagents:
-
Substrate: 4-Aminopiperidine 2HCl (1.0 eq)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.0 eq) Strict stoichiometry prevents poly-alkylation.
-
Base:
(3.5 eq) or (3.0 eq) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)
Step-by-Step:
-
Suspension: In a flame-dried flask, suspend 4-Aminopiperidine 2HCl (1.0 mmol) and
(3.5 mmol) in anhydrous MeCN (10 mL). -
Activation: Stir at 60°C for 30 minutes to ensure partial deprotonation.
-
Addition: Cool to 0°C. Add the Alkyl Halide (1.0 mmol) dropwise over 15 minutes. Slow addition is critical to favor mono-alkylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Optimization: If the alkyl halide is unreactive, heat to 50–60°C.
-
-
Work-up: Filter off solids (
/KCl). Concentrate the filtrate. -
Purification: The residue often contains traces of dialkylated product. Purify via flash chromatography (DCM:MeOH:
90:9:1).
Why this works: The secondary amine (N1) is more basic and nucleophilic than the primary amine (N4). By limiting the alkyl halide to 1.0 equivalent, the reaction kinetically favors the piperidine nitrogen.
Protocol C: Selective N4-Alkylation (Primary Amine)
Target: Synthesis of 4-(alkylamino)piperidines. Method: Reductive Amination.[1][2][3][4]
Reagents:
-
Substrate: 4-Aminopiperidine 2HCl (1.0 eq)
-
Carbonyl: Aldehyde or Ketone (1.1 eq)[1]
-
Base: Triethylamine (
) or DIPEA (2.2 eq) Essential to free the amine. -
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.5 eq)[4] -
Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Neutralization: Suspend 4-Aminopiperidine 2HCl (1.0 mmol) in DCE (10 mL). Add DIPEA (2.2 mmol) and stir for 15 min at RT.
-
Imine Formation: Add the Aldehyde/Ketone (1.1 mmol) and Acetic Acid (1.0 mmol). Stir for 1–2 hours at RT.[4]
-
Checkpoint: The primary amine (N4) reacts rapidly to form the imine (
). The secondary amine (N1) cannot form a neutral imine.
-
-
Reduction: Add
(1.5 mmol) in one portion. -
Reaction: Stir at RT for 16 hours.
-
Quench: Add saturated
solution. Stir for 20 mins. -
Extraction: Extract with DCM (3x). Wash organics with Brine.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Why this works: Reductive amination relies on the formation of an imine intermediate.[1] Only the primary amine (N4) can form a stable imine with the carbonyl. The reducing agent (
Visualizing the Pathways
The following diagram illustrates the divergent synthesis pathways based on reaction conditions.
Caption: Divergent synthesis pathways for 4-Aminopiperidine. N1-alkylation is achieved via nucleophilic substitution, while N4-alkylation is achieved via reductive amination.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete neutralization of HCl salts. | Increase Base (DIPEA/K2CO3) to >3.0 eq. Ensure vigorous stirring. |
| Poly-alkylation (N1 & N4) | Excess alkyl halide used in Method A. | Use strictly 0.95–1.0 eq of alkyl halide. Use Syringe Pump addition.[5] |
| No Reaction (Method B) | Steric hindrance of ketone. | Use |
| Solubility Issues | Dihydrochloride is insoluble in DCM/Et2O. | Use DMF or MeOH for the reaction, or perform the "Free Base" isolation first. |
References
-
BenchChem. Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. (2025).[4][6] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996). Link
-
Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." Organic Letters, 1(11), 1893-1896 (1999). Link
-
Kuduk, S. D., et al. "Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor." Bioorganic & Medicinal Chemistry Letters, 9(13), 1863-1868 (1999). Link
-
ResearchGate Discussion. "Procedure for N-alkylation of Piperidine?" (2017).[5][7][8] Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: 4-Aminopiperidine Dihydrochloride in Polymer Synthesis and Crosslinking
Executive Summary & Chemical Profile[3]
4-Aminopiperidine dihydrochloride (CAS: 35621-01-3) is a robust, bifunctional amine building block utilized in high-performance polymer synthesis.[1] Unlike simple linear diamines, its structure incorporates a primary amine (exocyclic) and a secondary amine (endocyclic/heterocyclic).[2][1]
This dual-amine structure offers unique reactivity profiles:
-
Primary Amine (
): High nucleophilicity, lower steric hindrance; typically the first site of reaction.[1] -
Secondary Amine (
): Higher steric hindrance but high basicity; acts as the secondary crosslinking site or chain extender.[1]
Chemical Specifications
| Property | Value | Notes |
| CAS (Salt) | 35621-01-3 | Dihydrochloride form (stable, water-soluble).[1][3][4] |
| CAS (Free Base) | 13035-19-3 | The reactive form required for synthesis.[1] |
| Formula | MW: 173.08 g/mol (Salt); 100.16 g/mol (Base).[1] | |
| pKa (Approx) | Both amines are strongly basic.[2][1] | |
| Solubility | High in | Insoluble in non-polar organics (DCM, Toluene) unless neutralized.[2][1] |
Critical Pre-Processing: The Salt-to-Base Conversion
The most common failure mode in using this reagent is attempting to react the dihydrochloride salt directly in organic solvents or without sufficient base equivalents.[1] The protonated ammonium species (
DOT Diagram: Deprotonation Workflow
Caption: Logical workflow for converting the stable salt form into the reactive free base species.
Protocol A: Deprotonation in Aqueous Media (For Hydrogels)
Goal: Prepare a reactive solution for EDC/NHS coupling.
-
Dissolve 4-Aminopiperidine 2HCl in DI water (
). -
Add 2.2 equivalents of NaOH (1M or 5M solution).
-
Adjust final pH to 8.0–9.0 .
Protocol B: Deprotonation in Organic Media (For Epoxies/Polyimides)
Goal: Solubilize the amine in DCM, DMF, or DMSO.[2][1]
-
Suspend the salt in the solvent (it will likely not dissolve fully).[1]
-
Add 2.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
-
Sonicate for 10 minutes. The solution should clear as the free base dissolves and the organic-insoluble TEA-HCl salt precipitates (in solvents like DCM).
-
Optional: Filter off the TEA-HCl precipitate if it interferes with downstream processing.[1]
Application 1: Epoxy Curing (Thermosets)[2]
4-Aminopiperidine is an excellent curing agent for epoxy resins (e.g., DGEBA).[2][1] It acts as a rigidifying crosslinker due to the cyclic piperidine structure.[1]
Stoichiometry Calculation
To achieve a perfect network, calculate the Amine Hydrogen Equivalent Weight (AHEW) .[2][1]
-
Active Hydrogens: 3 (2 on the primary amine, 1 on the secondary amine).[2][1]
-
MW (Free Base): 100.16 g/mol .[1]
-
AHEW =
.[1]
Formula:
Curing Protocol
-
Preparation: Convert the dihydrochloride to free base (Protocol B) or purchase the free base form directly to avoid salt inclusions in the resin.
-
Mixing: Mix the free base 4-aminopiperidine with the epoxy resin (e.g., EPON 828, EEW ~190) at the calculated ratio.
-
Degassing: Vacuum degas for 15 minutes to remove air bubbles.
-
Cure Cycle:
-
Stage 1: 60°C for 2 hours (Initial gelation via primary amine).
-
Stage 2: 120°C for 4 hours (Full crosslinking via secondary amine).
-
Insight: The secondary amine is sterically hindered and requires higher thermal energy to fully react with the epoxide rings.[1]
-
Application 2: Hydrogel Crosslinking (Biomedical)[2]
This protocol describes crosslinking carboxylated polymers (Hyaluronic Acid, Alginate) using 4-aminopiperidine as a short, rigid linker.[2][1]
DOT Diagram: Crosslinking Mechanism
Caption: Stepwise formation of the polymer network. The primary amine reacts rapidly, followed by the secondary amine to complete the crosslink.[2]
Experimental Protocol
-
Activation: Dissolve Hyaluronic Acid (HA) in MES buffer (pH 5.5).[1] Add EDC (2 eq) and NHS (2 eq) relative to carboxyl groups.[1] Stir for 15 mins.
-
pH Adjustment: Raise pH to 7.5 using NaOH or borate buffer. Crucial: The amine reaction requires neutral/basic pH.[1]
-
Linker Addition: Add 0.5 molar equivalents of pre-neutralized 4-aminopiperidine (from Protocol A) relative to the carboxylic acid groups.
-
Note: Using 0.5 eq targets a 1:2 ratio (one diamine bridging two polymer chains).[1]
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Purification: Dialyze against DI water (MWCO 3.5 kDa) for 48 hours to remove urea byproducts and salts.
-
Lyophilization: Freeze-dry to obtain the crosslinked scaffold.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Salt form used in organic solvent without base.[1] | Add TEA/DIPEA (2.5 eq) or switch to free base.[1] |
| Soft/Gummy Epoxy | Incorrect stoichiometry (ignored secondary amine H).[1] | Recalculate using AHEW = 33.[1]4. Ensure cure temp >100°C. |
| Precipitation in Hydrogel | pH too high (>10) causing rapid hydrolysis or polymer crash.[1] | Maintain pH 7.5–8.5 during coupling.[1] Add linker slowly. |
| Low Crosslinking Density | Secondary amine failed to react.[1] | Increase reaction time or temperature.[1] The secondary amine is slower.[1] |
References
-
PubChem Database. "this compound (Compound Summary)." National Library of Medicine.[1] [Link]
-
Master Organic Chemistry. "Amine Basicity and pKaH: Pyridine vs Piperidine." [Link]
-
Polymer Innovation Blog. "Epoxy Curing Agents: Tailoring Properties with Amines." [Link]
Sources
Troubleshooting & Optimization
preventing degradation of 4-Aminopiperidine dihydrochloride during storage
Welcome to the technical support center for 4-Aminopiperidine Dihydrochloride (CAS: 35621-01-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. By understanding its chemical nature and implementing proper handling protocols, you can prevent degradation and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is a versatile piperidine derivative widely used as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its structure, featuring a primary amine on the piperidine ring, makes it a valuable intermediate.[3][4] The compound is supplied as a dihydrochloride salt to enhance its stability and handling characteristics compared to the free base, which is more susceptible to degradation.
Maintaining its purity is paramount; the presence of degradation products can lead to failed reactions, the formation of unwanted byproducts, and inaccurate results in sensitive biological assays.[5]
Q2: My solid this compound has turned slightly yellow and is clumping. What does this mean, and can I still use it?
This is a classic sign of degradation, primarily caused by two factors:
-
Hygroscopicity: The material has absorbed atmospheric moisture. Amine salts are known to be hygroscopic, readily taking up water from the air.[6][7][8] This leads to the physical clumping or caking of the powder.
-
Oxidation: The slight yellowing may indicate slow oxidation of the amine group.[9][10] Exposure to air (oxygen), especially in the presence of moisture and light, can accelerate this process.[5][11]
Can you still use it? It is strongly discouraged. The presence of moisture can interfere with moisture-sensitive reactions, and the oxidized impurities can lead to unpredictable side reactions. For critical applications, it is essential to use a fresh, pure sample. If you must consider using it, a purity re-assessment is mandatory (see Troubleshooting Guide below).
Q3: What are the primary degradation pathways for this compound?
The two main pathways of concern during storage are:
-
Moisture Absorption (Hygroscopicity): As a salt, it readily absorbs water from the atmosphere. While not a chemical change itself, the absorbed water can act as a medium to accelerate other degradation processes, such as oxidation.[12]
-
Oxidation: The primary amine is susceptible to oxidation when exposed to air.[10][13] This can lead to the formation of various byproducts, including potential imines or ring-opened products over time, compromising the integrity of the reagent.[9]
Q4: What are the ideal storage conditions to maximize shelf-life?
To mitigate the degradation pathways described above, strict adherence to proper storage conditions is crucial.[11][14]
| Parameter | Ideal Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric oxygen and moisture.[11][14] |
| Temperature | Room Temperature (as specified by supplier) | Most suppliers recommend room temperature storage.[15] Avoid high heat which can accelerate degradation. |
| Container | Tightly sealed, amber glass vial | Protects from light and prevents ingress of air and moisture.[5] |
| Location | Desiccator or Dry Box | Provides a low-humidity environment to combat its hygroscopic nature.[7][16] |
Troubleshooting Guide
Problem: Purity analysis (NMR/LC-MS) of an older batch shows unexpected signals.
This indicates that degradation has likely occurred. Follow this diagnostic workflow to understand the potential cause and determine if the material is salvageable.
Caption: Diagnostic workflow for an impure sample.
Problem: Inconsistent reaction yields using an older stock of the reagent.
Degraded this compound can directly impact reaction outcomes. A lower concentration of the active reagent due to degradation means the stoichiometry of your reaction will be incorrect, leading to lower yields or incomplete reactions. Furthermore, impurities can act as catalysts for side reactions or inhibitors.
Solution: Re-qualify the reagent before use. A simple and effective method is a quantitative NMR (qNMR) or a titration to determine the actual percentage of active amine in the solid. If the purity is below your experimental tolerance (typically >95%), the batch should be discarded.
Recommended Protocols
Protocol 1: Initial Receipt and Aliquoting of New Material
The single most effective way to prevent degradation is to minimize the exposure of the bulk material to the atmosphere. This is achieved by aliquoting the compound into smaller, single-use quantities upon receipt.
Objective: To safely store this compound in properly sized aliquots for long-term use while preserving its integrity.
Materials:
-
New bottle of this compound
-
Glove box or Schlenk line with an inert atmosphere (Argon or Nitrogen)[17][18]
-
Appropriately sized, pre-dried amber glass vials with screw caps
-
Anti-static weighing spatula
-
Analytical balance (preferably inside the glove box)[5]
-
Parafilm or cap seals
Workflow:
Caption: Workflow for aliquoting air-sensitive solids.
Detailed Steps:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled in a desiccator before being transferred into the glove box.[17][19]
-
Inert Environment: Transfer the sealed manufacturer's bottle, new vials, balance, and tools into the glove box antechamber. Cycle through purge-and-refill cycles as per the glove box protocol to remove air and moisture.[18]
-
Dispensing: Inside the glove box, carefully open the main bottle. Using an anti-static spatula, weigh the desired quantity of the powder into each smaller vial. Work efficiently to minimize the time the powder is exposed.
-
Sealing: Immediately and tightly cap each vial after filling.
-
Final Storage: Once all aliquots are prepared, securely reseal the main stock bottle. Wrap the caps of all vials (including the main stock) with Parafilm for an extra barrier against moisture. Label clearly and store inside a desiccator.
Protocol 2: Purity Assessment by HPLC-UV
For a quantitative assessment of purity and to detect non-volatile impurities, a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.[20]
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation & Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm (as the molecule lacks a strong chromophore) |
| Injection Vol. | 10 µL |
Procedure:
-
Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in Mobile Phase A (Water/TFA).
-
Analysis: Inject the sample onto the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %). This method is suitable for assessing the presence of degradation products that have UV absorbance.[21][22]
By implementing these storage, handling, and verification procedures, you can significantly extend the reliable shelf-life of this compound and ensure the integrity of your research.
References
- Kinetics of the Oxidation of N-Aminopiperidine with Chloramine. reposiTUm - TU Wien.
- The effect of atmospherically relevant aminium salts on water uptake. ACP.
- How do you handle hygroscopic solutes in the lab?. TutorChase.
- MSDS - Safety Data Sheet.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters - ACS Publications.
- MSDS of 4-aminopiperidine-2,6-dione hydrochloride.
- Safety Data Sheet - CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. PubMed.
- This compound | 35621-01-3. Manchester Organics.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF. ResearchGate.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- 4-N-Fmoc-aminopiperidine hydrochloride. Chem-Impex.
- Air-free technique. Wikipedia.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.
- This compound. ChemBK.
- Air Sensitive Compounds. Ossila.
- Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. RSC Publishing.
- 4-Aminopiperidine-3,3,4,5,5-d5. CDN Isotopes.
- Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. ACP.
- This compound Five Chongqing Chemdad Co. ,Ltd.
- ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality..
- 4-Aminopiperidine 2HCl | CAS 35621-01-3. SCBT - Santa Cruz Biotechnology.
- 35621-01-3 this compound this compound - CAS Database. ChemNet.
- Proposed pathway of 4-aminopyridine degradation by the enrichment.... ResearchGate.
- This compound | C5H14Cl2N2 | CID 24721308. PubChem - NIH.
- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.
- Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. PMC.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Benchchem.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR.
- A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 7. tutorchase.com [tutorchase.com]
- 8. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reposiTUm: Kinetics of the Oxidation of N-Aminopiperidine with Chloramine [repositum.tuwien.at]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. peptide.com [peptide.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Air-free technique - Wikipedia [en.wikipedia.org]
- 19. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Aminopiperidine Dihydrochloride in DMSO
Core Analysis: The "Double Salt" Trap
The most frequent cause of "low reactivity" with 4-Aminopiperidine dihydrochloride (4-AP·2HCl) in DMSO is not intrinsic steric hindrance or electronic deactivation, but rather a fundamental misunderstanding of the protonation state.
4-AP contains two basic nitrogen centers:
-
Piperidine Nitrogen (Secondary): pKa
11.1 -
Exocyclic Amine (Primary): pKa
10.4
In the dihydrochloride form, both nitrogens are protonated (
The DMSO Factor: While DMSO is an excellent polar aprotic solvent that enhances the nucleophilicity of free anions (by poorly solvating them), it stabilizes cationic ammonium species effectively. If you simply dissolve 4-AP·2HCl in DMSO and add an electrophile, no reaction will occur because the molecule is effectively "locked."
The Solution: You must liberate the free base in situ or prior to the reaction. However, because 4-AP is highly water-soluble, standard aqueous extraction methods often fail, leading to low recovery.
Diagnostic Workflow
Use this decision tree to identify the specific bottleneck in your reaction system.
Figure 1: Diagnostic logic flow for identifying reactivity blockers in amine salt reactions.
Troubleshooting Guide & FAQs
Issue 1: The "Invisible" Extraction Loss
User Question: "I tried to neutralize the salt by dissolving in water, adding NaOH, and extracting with DCM, but I got almost no solid back. Where did it go?"
Technical Insight: 4-Aminopiperidine is a small, highly polar diamine. Unlike lipophilic amines, the free base partitions strongly into the aqueous phase. Standard DCM/Water extractions result in >90% loss of product to the water layer.
Corrective Action:
-
Avoid Aqueous Extraction: Do not try to isolate the free base via liquid-liquid extraction.
-
Use In-Situ Neutralization: Add the base directly to the DMSO reaction mixture (See Protocol A).
-
If Isolation is Mandatory: Use a strong anion exchange resin (e.g., Dowex 1X8) in methanol, filter, and evaporate.
Issue 2: The Solubility Artifact
User Question: "My 4-AP·2HCl sits at the bottom of the flask in DMSO. Will it eventually react?"
Technical Insight: While DMSO dissolves many salts, dihydrochlorides can be stubborn. If the salt is not in solution, the added base (e.g., TEA) cannot effectively deprotonate it because the reaction is restricted to the solid-liquid interface, which is kinetically extremely slow.
Corrective Action:
-
Sonication: Sonicate the DMSO/Salt mixture before adding the base or electrophile.
-
Heat: Gently heat to 40-50°C to encourage dissolution.
-
Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the substrate allows. DBU is a stronger base and often helps solubilize salts in organic media better than TEA.
Issue 3: Hygroscopicity & Hydrolysis
User Question: "I added TEA, everything dissolved, but my electrophile (an acid chloride) was consumed and I only got starting material back."
Technical Insight: DMSO is extremely hygroscopic. If your DMSO is "wet" (even 0.5% water), the water will compete with the amine for the electrophile. Since water is often present in much higher molar excess than the drug substance, hydrolysis dominates.
Corrective Action:
-
Dry Your Solvent: Use anhydrous DMSO (stored over molecular sieves).
-
Dry The Salt: 4-AP·2HCl itself is hygroscopic. Dry it in a vacuum oven at 40°C overnight before use.
Validated Experimental Protocols
Protocol A: In-Situ Neutralization (Standard)
Best for: Acylations, Alkylations, and Sulfonylations where salt byproducts are tolerable.
Reagents:
-
4-Aminopiperidine 2HCl (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 3.5 equiv)
-
Solvent: Anhydrous DMSO
-
Electrophile (1.0 - 1.2 equiv)
Step-by-Step:
-
Dissolution: Place 4-AP·2HCl in the reaction vessel. Add anhydrous DMSO (concentration ~0.1 M to 0.5 M).
-
Scavenging: Add the organic base (DIPEA/TEA).
-
Note: You need at least 2.0 equivalents just to neutralize the 2HCl. Add 1.0-1.5 extra equivalents to drive the reaction and scavenge the acid produced during the substitution.
-
Observation: The solution may become warm or cloudy as amine hydrochloride salts (DIPEA·HCl) precipitate. This is normal.
-
-
Activation Time: Stir for 15–30 minutes at Room Temperature (RT). This ensures the free base is liberated before the electrophile is introduced.
-
Reaction: Add the electrophile dropwise.
-
Workup: Since you cannot extract the product easily if it remains polar, consider loading the crude DMSO mixture directly onto a C18 Reverse Phase column for purification.
Protocol B: The "Super-Base" Method (For Stubborn Substrates)
Best for: Low solubility salts or low nucleophilicity electrophiles.
Reagents:
-
4-Aminopiperidine 2HCl (1.0 equiv)
-
Base: DBU (3.0 equiv) or NaH (3.0 equiv - Caution: Hydrogen evolution)
-
Solvent: Anhydrous DMSO
Step-by-Step:
-
Suspend 4-AP·2HCl in DMSO.
-
Add DBU (3.0 equiv). DBU is a soluble super-base that will rapidly strip protons.
-
Stir for 10 minutes. The mixture should clarify significantly compared to TEA.
-
Add the electrophile.
-
Warning: DBU is nucleophilic enough to react with some highly active electrophiles. Ensure your electrophile is compatible.
Quantitative Comparison of Bases
| Base | Solubility in DMSO | Strength (pKa of Conj. Acid) | Pros | Cons |
| Triethylamine (TEA) | High | 10.75 | Cheap, volatile | Voluminous precipitate with HCl; weaker base. |
| DIPEA (Hünig's Base) | High | 10.75 | Non-nucleophilic (steric bulk) | Harder to remove than TEA; expensive. |
| DBU | High | 12-13 | Very strong; solubilizes salts | Can act as a nucleophile; difficult to remove. |
| K₂CO₃ | Low (Suspension) | 10.3 | Cheap; easy to filter off | Heterogeneous reaction; slow kinetics in DMSO. |
References
-
PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. [Link]
-
Reich, H. J. (2018). pKa Values of Nitrogen Acids. University of Wisconsin-Madison. [Link]
-
Gaylord Chemical. (2023).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
Technical Support Center: In Situ Neutralization Strategies for 4-Aminopiperidine Dihydrochloride
Welcome to the technical support center for the in situ neutralization of 4-aminopiperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this common synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Introduction
4-Aminopiperidine is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] It is often supplied as a more stable dihydrochloride salt.[3][4] For most synthetic applications, the free amine is required, which necessitates a neutralization step. Performing this neutralization in situ—directly in the reaction vessel prior to the subsequent transformation—is a highly efficient and common practice. This guide will walk you through the critical considerations, protocols, and troubleshooting for successful in situ neutralization.
Frequently Asked Questions (FAQs)
Q1: Why is 4-aminopiperidine provided as a dihydrochloride salt?
The dihydrochloride salt of 4-aminopiperidine exhibits enhanced stability and is typically a crystalline solid, making it easier to handle and store compared to the free base, which can be hygroscopic.[1][2] The salt form also improves the shelf-life of the compound.
Q2: What does "in situ neutralization" mean in this context?
In situ neutralization refers to the process of adding a base to a solution or suspension of this compound in a suitable solvent immediately before the main reaction (e.g., acylation, alkylation, or coupling) is initiated.[5][6][7] This approach avoids the isolation of the often less stable free amine.
Q3: Which base should I choose for the neutralization?
The choice of base is critical and depends on several factors, including the solvent, the nature of the subsequent reaction, and the desired workup procedure. Both organic and inorganic bases can be employed.
Organic Bases
Tertiary amines are frequently used as they are soluble in common organic solvents and the resulting ammonium salts can often be removed by aqueous extraction.
-
Triethylamine (TEA): A common and cost-effective choice. Use at least 2 equivalents to neutralize the dihydrochloride.
-
Diisopropylethylamine (DIEA or Hünig's base): A non-nucleophilic, sterically hindered base. It is an excellent choice to prevent potential side reactions where the base could compete with the nucleophilic 4-aminopiperidine.[8]
-
N-Methylmorpholine (NMM): Another non-nucleophilic base with properties similar to DIEA.
Inorganic Bases
Inorganic bases are often used when the subsequent reaction is compatible with their presence or when their removal by filtration is desired.
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): Solid bases that can be used in solvents like DMF or acetonitrile.[9][10] The resulting inorganic salts are typically insoluble in organic solvents and can be filtered off.
-
Sodium Bicarbonate (NaHCO₃): A weaker base, suitable for sensitive substrates.[9]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases, typically used in aqueous or biphasic systems for extraction of the free base, but less common for in situ applications in anhydrous organic solvents due to poor solubility.[11]
Q4: How do I select the right solvent?
The choice of solvent is dictated by the solubility of the reactants and the requirements of the subsequent reaction.
-
Dichloromethane (DCM): A versatile solvent for many reactions, though the solubility of the dihydrochloride salt can be limited.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can often dissolve the dihydrochloride salt, especially with gentle heating.[12][13]
-
Tetrahydrofuran (THF): Another common aprotic solvent.[12][13]
-
Acetonitrile (MeCN): A polar aprotic solvent suitable for reactions with inorganic bases.[10]
-
Alcohols (e.g., Methanol, Ethanol): Can be used, but may participate in side reactions depending on the electrophile.
Q5: How can I confirm that the neutralization is complete?
Monitoring the reaction pH is a straightforward method. A small aliquot of the reaction mixture can be diluted with water and tested with pH paper. The pH should be basic (typically > 9) after the addition of the base. For more precise monitoring, techniques like thin-layer chromatography (TLC) can be used to observe the disappearance of the starting material and the appearance of the free amine or the subsequent product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete neutralization of the dihydrochloride salt. | - Use a stronger base or a slight excess of the current base.- Increase the reaction time for the neutralization step.- Ensure adequate mixing, especially when using solid bases. |
| The free amine is unstable under the reaction conditions. | - Perform the neutralization at a lower temperature.- Add the electrophile immediately after neutralization. | |
| Formation of side products | The neutralizing base is participating in the reaction (e.g., acylation of TEA). | - Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA).[8] |
| Over-reaction (e.g., multiple alkylations of the amine). | - Use a controlled amount of the electrophile.- Consider protecting one of the amine groups if selective functionalization is required. | |
| Difficulty in removing the ammonium salt byproduct | The salt is soluble in the organic phase. | - Perform an aqueous wash during workup.- If the salt precipitates, it can be removed by filtration. |
| Reaction does not proceed | The free amine is not soluble in the reaction solvent. | - Choose a more polar solvent like DMF or acetonitrile.- Gentle heating may improve solubility. |
Experimental Protocols
Protocol 1: In Situ Neutralization with Triethylamine (TEA) in Dichloromethane (DCM)
This protocol is suitable for subsequent reactions such as acylation or sulfonylation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve the desired reaction concentration.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (TEA) (2.2 eq) to the stirred suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes. The suspension should become a clearer solution as the free amine is formed.
-
Reaction: The solution containing the in situ generated free amine is now ready for the addition of the electrophile.
Protocol 2: In Situ Neutralization with Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF)
This protocol is advantageous when a solid, easily removable base is preferred.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Reaction: The mixture containing the free amine can be used directly. The solid potassium carbonate and the resulting potassium chloride can be filtered off at the end of the reaction.
Visualizing the Workflow
General Workflow for In Situ Neutralization
Caption: A generalized workflow for the in situ neutralization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in reactions involving in situ neutralization.
References
-
LookChem. (n.d.). Cas 13035-19-3, 4-Aminopiperidine. Retrieved from [Link]
- Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
-
LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
- Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, June 14). How are neutral amines effective bases in organic chemistry? Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Retrieved from [Link]
-
PubMed. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C5H14Cl2N2 | CID 24721308. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C5H14Cl2N2 | CID 24721308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 13. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 4-Aminopiperidine Dihydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Context: The Salt vs. Free Base Dilemma
In medicinal chemistry, 4-Aminopiperidine is a ubiquitous scaffold, serving as a critical linker in fragment-based drug discovery (FBDD) and library synthesis. However, a recurring analytical challenge arises from the ambiguity between its stable salt forms (e.g., Dihydrochloride, 2HCl ) and its reactive Free Base .
This guide provides a definitive technical comparison of the 4-Aminopiperidine Dihydrochloride (Product) against its Free Base alternative. We focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for differentiation, purity assessment, and structural validation.
Why the Dihydrochloride Salt?
While the free base is necessary for certain nucleophilic substitutions, the dihydrochloride salt is the industry standard for storage and handling.
| Feature | 4-Aminopiperidine[1][2][3][4][5] · 2HCl (Product) | 4-Aminopiperidine (Free Base) |
| Stability | High. Resistant to oxidation and atmospheric CO₂ absorption. | Low. Hygroscopic; readily forms carbamates with CO₂ in air. |
| Solubility | Excellent in D₂O and DMSO. | Soluble in CDCl₃/MeOH; poor water solubility. |
| Spectral Fidelity | Sharp, reproducible signals in D₂O due to fixed protonation state. | Broad signals common due to rapid proton exchange; shifts vary with concentration. |
| Handling | Free-flowing solid. | Waxy solid or oil; difficult to weigh accurately. |
Analytical Workflow
The following decision matrix outlines the optimal path for structural confirmation, ensuring you select the correct solvent system for your specific analytical goal.
Figure 1: Decision matrix for solvent selection based on analytical requirements.
Detailed Spectral Interpretation
The Mechanism of Chemical Shift (Causality)
To interpret the spectrum accurately, one must understand the electronic environment created by the dihydrochloride salt.
-
Protonation: In the dihydrochloride form, both the secondary amine (piperidine ring) and the primary exocyclic amine are protonated (
and ). -
Deshielding Effect: These positive charges strongly withdraw electron density from adjacent carbons (Inductive effect,
). -
Result: Protons on C2/C6 and C4 shift significantly downfield (higher ppm) compared to the free base.
1H NMR Assignment in D₂O (Recommended)
Conditions: 400 MHz, Solvent: Deuterium Oxide (D₂O), Ref: HDO @ 4.79 ppm.
In D₂O, the ammonium protons (
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integration | Interpretation |
| C2, C6 | 3.45 – 3.60 | Doublet of Triplets (dt) | 4H | Most Deshielded. Adjacent to the ring | |
| C4 | Methine CH | 3.35 – 3.50 | Multiplet (m) | 1H | Deshielded by the attached exocyclic |
| C3, C5 | 2.15 – 2.30 | Doublet of Doublets (dd) | 2H (Eq) | Equatorial Protons. Deshielded relative to axial due to anisotropy. | |
| C3, C5 | 1.70 – 1.90 | Quadruplet/Multiplet | 2H (Ax) | Axial Protons. Most shielded region. | |
| NH/NH₂ | Amine H | N/A | Silent | 0H | Exchanged with D₂O (HDO peak appears ~4.79). |
Critical Observation: In the salt form, the signal for C4-H (~3.4 ppm) often merges with or sits very close to the C2/C6 signals (~3.5 ppm), creating a complex "roofing" effect or overlapping multiplet cluster in the 3.3–3.6 ppm region.
Comparative Data: Salt vs. Free Base
The following table demonstrates the magnitude of the shift caused by salt formation. This is the primary method to detect if your "Free Base" has inadvertently formed a salt or carbonate.
| Proton | Free Base (CDCl₃) | Dihydrochloride Salt (D₂O) | |
| C2, C6 | ~ 3.05 ppm | ~ 3.55 ppm | +0.50 ppm (Downfield) |
| C4 | ~ 2.70 ppm | ~ 3.45 ppm | +0.75 ppm (Downfield) |
| C3, C5 | ~ 1.30 - 1.80 ppm | ~ 1.80 - 2.25 ppm | +0.45 ppm (Downfield) |
Experimental Protocol
To ensure data integrity and reproducibility, follow this self-validating protocol.
Materials
-
Analyte: this compound (>98% purity).
-
Solvent: D₂O (99.9% D) or DMSO-d₆ (for proton counting).
-
Internal Standard: TSP (Trimethylsilylpropanoic acid) for D₂O; TMS for DMSO.
Step-by-Step Methodology
-
Sample Preparation (D₂O Method):
-
Weigh 10–15 mg of the dihydrochloride salt into a clean vial.
-
Add 0.6 mL of D₂O.
-
Note: The salt is highly soluble; vortexing is rarely needed.
-
pH Check (Optional): If verifying salt stoichiometry, check pH. It should be acidic (pH < 4).
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (ns): 16 or 32 (Sufficient due to high solubility).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The ammonium protons (if using DMSO) and rigid ring protons can have longer T1 relaxation times. A short D1 leads to integration errors.
-
-
-
Processing & Validation:
-
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.
-
Integration: Calibrate the integral of the C3/C5 axial protons (most upfield, ~1.8 ppm) to 2.0 .
-
Self-Validation Check:
-
Does the region 3.3–3.6 ppm integrate to roughly 5.0 (4H from C2/C6 + 1H from C4)?
-
If the integral is significantly lower, your salt may be wet or impure.
-
-
Structural Visualization
The following diagram illustrates the inductive effects responsible for the chemical shift assignments described above.
Figure 2: Inductive logic map. Red nodes indicate positive charges causing deshielding (downfield shift) on blue nodes.
Troubleshooting & Impurities
When analyzing 4-Aminopiperidine 2HCl, three common impurities may appear:
-
Ethanol/Isopropanol: Often used in the crystallization of the salt. Look for triplets at ~1.17 ppm (EtOH) or doublets at ~1.15 ppm (IPA).
-
Water (HDO): In D₂O, a strong signal at 4.79 ppm is unavoidable. Ensure your analyte signals do not overlap.
-
Piperidine (Parent): Lack of the C4-amine signal. The C2/C6 protons will appear as a simple triplet rather than the complex splitting seen in the 4-substituted derivative.
References
-
National Institute of Standards and Technology (NIST). 4-Aminopiperidine Mass Spectrum and Data. NIST Chemistry WebBook. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary. CID 24721308.[2] Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6] Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
- 1. 1376041-68-7|4-Aminopiperidine-4-carbonitrile dihydrochloride|BLD Pharm [bldpharm.com]
- 2. This compound | C5H14Cl2N2 | CID 24721308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
comparing reactivity of 4-Aminopiperidine free base vs dihydrochloride salt
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Proton Switch" Strategy
In organic synthesis, the choice between 4-Aminopiperidine Free Base and its Dihydrochloride (2HCl) Salt is rarely just about cost or availability. It is a strategic decision that dictates regioselectivity , solubility , and handling stability .
-
Choose the Free Base when you require high solubility in non-polar organic solvents (DCM, Toluene) and intend to react the more nucleophilic secondary amine (N1) or both amines simultaneously.
-
Choose the Dihydrochloride for long-term storage stability, precise stoichiometry, and—most critically—to exploit the "Proton Switch" effect for selective functionalization of the primary amine (N4) without external protecting groups.
Quick Decision Matrix
| Feature | Free Base | Dihydrochloride (2HCl) |
| CAS | 13035-19-3 | 35621-01-3 |
| Physical State | Viscous oil / Low-melting solid | Crystalline solid |
| Stability | Air-sensitive (absorbs CO₂); Hygroscopic | Stable; Non-hygroscopic |
| Solubility | DCM, THF, Toluene, Alcohols | Water, MeOH, DMSO (Poor in DCM) |
| Primary Utility | General synthesis; Reductive amination | Selective N4-functionalization; GMP Standards |
| Acidity (pKa) | N1 ≈ 11.1 (Secondary) > N4 ≈ 10.6 (Primary) | Both protonated (N1H₂⁺ / N4H₃⁺) |
Physicochemical Profile & Solubility
Understanding the physical differences is the first step in process design. The free base is operationally challenging due to its physical state, while the salt offers handling ease at the cost of organic solubility.
Comparative Data Table
| Property | 4-Aminopiperidine (Free Base) | 4-Aminopiperidine[1][2] · 2HCl |
| Molecular Weight | 100.16 g/mol | 173.08 g/mol |
| Appearance | Colorless to yellow liquid/waxy solid | White crystalline powder |
| Melting Point | 25–30 °C | > 260 °C (dec.) |
| pKa (Conjugate Acid) | N1 (Ring): ~11.1 N4 (Exocyclic): ~10.6 | N/A (Already protonated) |
| Hygroscopicity | High (Forms carbamates with CO₂) | Low to Moderate |
| Handling Hazard | Caustic, stench, difficult to weigh | Irritant, odorless, easy to weigh |
Mechanistic Deep Dive: The "Proton Switch"
The most powerful application of the dihydrochloride salt is its ability to control regioselectivity through pH modulation.
The Acidity Difference
The piperidine ring nitrogen (N1, secondary) is more basic than the exocyclic primary amine (N4).
-
N1 (Secondary): pKa ≈ 11.1
-
N4 (Primary): pKa ≈ 10.6
In the dihydrochloride form, both nitrogens are protonated. Because the conjugate acid of the weaker base is the stronger acid, the proton on the primary amine (N4H₃⁺) is more acidic than the proton on the secondary amine (N1H₂⁺).
The Strategy: By adding exactly 1 equivalent of base to the dihydrochloride, you selectively deprotonate the primary amine (N4) while the secondary amine (N1) remains protonated and protected. This allows for exclusive functionalization of N4.
Visualization: Selective Activation Workflow
The following diagram illustrates the "Proton Switch" mechanism, showing how stoichiometry controls which nitrogen becomes nucleophilic.
Figure 1: The "Proton Switch" workflow. Adding 1 equivalent of base to the salt selectively activates the primary amine (N4).
Experimental Protocols
Protocol A: Selective N4-Acylation (Using Dihydrochloride)
This protocol utilizes the pKa difference to acylate the primary amine without protecting the secondary amine.
Reagents:
-
4-Aminopiperidine[3][1][4][2][5][6][7][8][9] · 2HCl (1.0 eq)
-
DIPEA (Diisopropylethylamine) (1.0 - 1.1 eq)
-
Acyl Chloride or Anhydride (1.0 eq)
-
Solvent: DMF or DMAc (Required for salt solubility)
Step-by-Step:
-
Dissolution: Dissolve 4-aminopiperidine · 2HCl in dry DMF (0.2 M concentration). The solution may remain slightly cloudy.
-
The "Switch": Add exactly 1.0 equivalent of DIPEA dropwise at 0 °C. Stir for 15 minutes.
-
Mechanistic Note: This neutralizes the N4-ammonium (pKa ~10.6) first, leaving the N1-ammonium (pKa ~11.1) intact.
-
-
Reaction: Add the electrophile (e.g., Acetyl Chloride) dropwise at 0 °C.
-
Workup: Stir for 1 hour, then dilute with water. The N1-ammonium protects the ring nitrogen from reacting. Adjust pH to >12 with NaOH to deprotonate N1, then extract with DCM.
Protocol B: Generating Free Base in situ (For N1 Reactivity)
If you need to react the secondary amine (N1) or cannot use the liquid free base, generate it from the salt immediately before use.
Reagents:
Step-by-Step:
-
Suspend the dihydrochloride salt in anhydrous Methanol.
-
Add 2.2 equivalents of NaOMe (25% wt in MeOH).
-
Stir for 30 minutes. NaCl will precipitate out.
-
Filter the mixture through Celite to remove the salt.
-
Result: The filtrate is a solution of the free base in MeOH, ready for reductive amination or other reactions.
Application Guide: When to Use Which?
| Application | Recommended Form | Rationale |
| Reductive Amination | Free Base (or Salt + 1 eq Et₃N) | Reductive amination typically occurs at slightly acidic pH (pH 5-6). The free base allows easier pH adjustment with acetic acid. |
| Peptide Coupling (Amide Bond) | Dihydrochloride | Allows precise "one-pot" selective coupling to N4 by controlling base equivalents (1 eq DIPEA). |
| SNAr (Nucleophilic Aromatic Substitution) | Free Base | Reaction often requires non-polar solvents (DMSO/DMF/Toluene) and high heat; removing HCl salts prevents side reactions. |
| Library Synthesis / High Throughput | Dihydrochloride | Solids are easier to weigh automatically; non-hygroscopic nature ensures accurate stoichiometry in small scales. |
References
-
Solubility & Dissolution Profiles: Li, S., et al. "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH." Pharm. Res.2005 , 22, 628-635. Link
-
pKa Determination of Piperidines: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng. Data2009 , 54, 2914–2917. Link
-
Selective Functionalization Strategies: Runner, R. "Highly selective acylation of polyamines...". UTSA Research. 2017 . Link
-
HCV Inhibitor Synthesis (Use of N-Boc intermediates): "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." PMC. 2019 . Link
-
General Chemical Properties: "4-Aminopiperidine Compound Summary." PubChem. Link
Sources
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- 2. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 3. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Optimizing Purity Assessment of 4-Aminopiperidine Dihydrochloride via TLC
Executive Summary & Scientific Context
4-Aminopiperidine dihydrochloride (4-AP[1][2][3][4]·2HCl) is a critical heterocyclic building block, widely utilized in the synthesis of fentanyl analogues, antihistamines, and kinase inhibitors (e.g., Cdk5/p25).
Assessing its purity via Thin Layer Chromatography (TLC) presents unique challenges due to its dihydrochloride salt form and high polarity . Standard protocols often fail, yielding unreadable streaks rather than distinct spots. This guide objectively compares three distinct TLC methodologies, establishing Method B (Basified Silica) as the superior protocol for routine purity assessment, while benchmarking against HPLC as the quantitative gold standard.
The Chemical Challenge
-
Analyte: this compound (MW: 173.08 g/mol ).[3]
-
Properties: Highly polar, hydrophilic, lacks UV chromophore (invisible at 254 nm).
-
The Problem: The protonated amine groups interact strongly with the acidic silanol (Si-OH) groups on standard silica plates via ion-exchange mechanisms. This results in severe "tailing" (peak asymmetry), making it impossible to distinguish closely related impurities like 4-piperidone or dimerization byproducts.
Comparative Methodology Analysis
We evaluated three distinct TLC systems to determine the optimal resolution for 4-AP·2HCl.
Table 1: Comparative Performance of TLC Systems
| Feature | Method A: Standard Normal Phase | Method B: Basified Silica (Recommended) | Method C: Neutral Alumina |
| Stationary Phase | Silica Gel 60 | Silica Gel 60 | Aluminum Oxide 60 (Neutral) |
| Mobile Phase | MeOH : DCM (10:90) | MeOH : DCM : | MeOH : Acetone (10:90) |
| Sample Prep | Dissolved in MeOH | Free-based in situ (MeOH + TEA) | Dissolved in MeOH |
| Spot Morphology | Severe Streaking (Tailing Factor > 2.5) | Compact, Round (Tailing Factor < 1.2) | Round, slight diffusion |
| 0.05 - 0.30 (Smear) | 0.35 ± 0.05 | 0.45 ± 0.05 | |
| Resolution | Poor (Fails to separate impurities) | High (Separates starting material) | Moderate |
| Detection Limit | > 10 µg (Diffuse signal) | ~0.5 µg (Concentrated signal) | ~1.0 µg |
Analysis of Results
-
Method A (Failure): The lack of a base modifier allows the amine salt to bind irreversibly to silica. The result is a "comet" streak that obscures impurities.
-
Method B (Success): The addition of Ammonium Hydroxide (
) or Triethylamine (TEA) deprotonates the silanol groups and competes for binding sites. This "masks" the silica acidity, allowing the 4-AP to migrate based purely on partition coefficient rather than ionic drag. -
Method C (Alternative): Alumina is naturally less acidic than silica. While effective, alumina plates are more expensive and the coating is often more fragile, making Method B the more robust and cost-effective daily driver.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the reference standard does not appear as a tight purple spot, the system is not equilibrated.
Reagents Required[2][5][6][7][8][9][10][11][12]
-
Stationary Phase: Merck Silica Gel 60
Aluminum sheets (or equivalent). -
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (25% aq) OR Triethylamine (TEA).
-
Visualization: Ninhydrin Stain (Essential, as 4-AP is UV inactive).
Step-by-Step Workflow
1. Mobile Phase Preparation
Prepare 100 mL of solvent system: DCM : MeOH :
-
Note: If using Triethylamine (TEA), substitute the ammonia with 1 mL of TEA.
-
Crucial: Pour into the developing chamber and add a filter paper wick. Allow to equilibrate for at least 15 minutes. Vapor saturation is critical to prevent edge effects.
2. Sample Preparation (The "In-Situ Free-Basing" Trick)
The dihydrochloride salt is not soluble in pure DCM.
-
Weigh 10 mg of 4-AP·2HCl.
-
Dissolve in 0.9 mL Methanol.
-
Add 1 drop of Triethylamine (TEA) or 1 drop of 10% NaOH.
-
Why? You must neutralize the HCl salt to allow the amine to migrate. If you spot the salt directly, it may sit at the baseline.
-
-
Vortex until clear.
3. Spotting and Elution[5]
-
Mark the baseline lightly with pencil (1.5 cm from bottom).
-
Spot 1-2 µL of sample using a microcapillary. Keep spot diameter < 3 mm.
-
Dry the spot with a warm air stream (hairdryer) to remove excess amine modifier from the spot.
-
Elute until the solvent front reaches 1 cm from the top.
4. Visualization (Ninhydrin)
Since 4-AP lacks a conjugated
-
Dry the plate completely (residual ammonia/TEA will turn the whole plate pink if not removed).
-
Dip or spray with Ninhydrin Reagent (0.3% ninhydrin in n-butanol with 3% acetic acid).
-
Heat at
for 2-3 minutes. -
Result: 4-Aminopiperidine appears as a distinct deep purple/violet spot . Primary amines react vigorously with ninhydrin.
Visualizing the Logic
The following diagrams illustrate the decision process and the mechanism of action.
Diagram 1: Optimized TLC Workflow
Caption: Step-by-step workflow for assessing 4-AP purity, emphasizing the critical neutralization step.
Diagram 2: Troubleshooting Tailing (The "Why")
Caption: Logic tree for diagnosing and resolving common streak issues in amine TLC.
Interpretation of Impurities
When validating purity, look for these specific artifacts:
-
Spot at Baseline (
): Indicates un-neutralized dihydrochloride salt or inorganic salts. -
Spot near Solvent Front (
): Likely non-polar impurities or degradation products (e.g., if N-protected variants like Boc-4-AP are present as contaminants). -
Secondary Faint Spots: 4-AP can dimerize or oxidize over time. Any spot other than the main purple spot indicates <95% purity.
Validation Note: While TLC is excellent for qualitative assessment, it is semi-quantitative. For GMP release testing, this method should be cross-validated with HPLC (C18 column, Phosphate buffer pH 2.5 to suppress silanol activity) [1].
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Overcoming Peak Tailing of Basic Analytes in Silica. Discussion on amine-silanol interactions. Available at: [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]
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- 3. This compound | C5H14Cl2N2 | CID 24721308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
A Researcher's Guide to the Thermal Stability of 4-Aminopiperidine Dihydrochloride: A Comparative TGA Perspective
For researchers, scientists, and drug development professionals, understanding the thermal stability of pharmaceutical intermediates is a non-negotiable aspect of safe and robust process development. This guide provides an in-depth analysis of the expected thermal gravimetric analysis (TGA) profile of 4-Aminopiperidine dihydrochloride, a widely used building block in medicinal chemistry. In the absence of publicly available TGA data for this specific molecule, this guide offers a scientifically grounded comparison with relevant alternatives, supported by established principles of thermal analysis and experimental data for analogous structures.
Understanding the Significance of TGA for Amine Hydrochlorides
Thermogravimetric analysis is a cornerstone technique for evaluating the thermal stability of a compound. For a hydrochloride salt like this compound, TGA provides critical information on:
-
Decomposition Onset Temperature: The temperature at which the material starts to lose mass, indicating the beginning of thermal degradation. This is a crucial parameter for determining safe handling and drying temperatures.
-
Decomposition Profile: The number of decomposition steps and the temperature range over which they occur. This can provide insights into the degradation mechanism.
-
Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of non-volatile degradation products.
For amine hydrochlorides, the thermal decomposition is often a multi-step process involving the loss of hydrogen chloride followed by the degradation of the free amine. The strength of the amine-HCl bond and the volatility of the resulting free amine play a significant role in the observed TGA profile.
Predicted Thermal Profile of this compound
Based on its chemical structure and known physical properties, we can predict the key thermal events for this compound. The compound has a reported melting point of 331-333 °C. It is expected to be a crystalline solid with high thermal stability.
The decomposition is likely to proceed in two main stages:
-
Loss of Hydrogen Chloride: The initial weight loss is expected to correspond to the evolution of two molecules of hydrogen chloride (HCl). This is a common decomposition pathway for amine hydrochlorides.
-
Decomposition of the Free Amine: Following the loss of HCl, the resulting 4-aminopiperidine will undergo further decomposition at higher temperatures.
The theoretical weight loss for the complete removal of two HCl molecules from this compound (C₅H₁₄Cl₂N₂) can be calculated as follows:
-
Molecular weight of this compound: 173.08 g/mol
-
Molecular weight of 2 x HCl: 2 x 36.46 g/mol = 72.92 g/mol
-
Theoretical weight loss: (72.92 / 173.08) * 100% = 42.13%
Therefore, a significant weight loss of approximately 42% is anticipated in the initial decomposition step.
Comparative Analysis with Alternative Cyclic Amines
To provide context for the expected thermal stability of this compound, it is instructive to compare it with other cyclic amines for which thermal degradation data is available.
| Compound | Structure | Key Thermal Characteristics | Reference |
| Piperidine | A six-membered heterocyclic amine. | Studies on the thermal degradation of piperazine (a related compound) suggest that six-membered rings like piperidine are generally more thermally stable than five or seven-membered rings. | |
| Piperazine | A six-membered cyclic diamine. | Aqueous piperazine solutions show significant thermal degradation above 135 °C. The degradation is first-order with respect to the piperazine concentration. | |
| Morpholine | A six-membered heterocyclic amine containing an ether linkage. | Considered to be one of the more thermally stable amines, with a recommended maximum stripper temperature above 160 °C in aqueous solutions. |
This comparison suggests that the piperidine ring in 4-Aminopiperidine contributes to its inherent thermal stability. However, the presence of the amino group and the dihydrochloride salt form will influence its specific decomposition pathway.
Recommended TGA Protocol for this compound
To obtain reliable and reproducible TGA data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system by including standard practices for instrument calibration and data analysis.
Experimental Workflow
Caption: Logical flow for interpreting TGA and DTG data to assess thermal stability.
Conclusion
References
-
This compound | C5H14Cl2N2 | CID 24721308 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound - ChemBK. ChemBK. [Link]
-
Thermal degradation of piperazine and its structural analogs - ResearchGate. ResearchGate. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
- **The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Safety Operating Guide
4-Aminopiperidine dihydrochloride proper disposal procedures
A Comprehensive Guide to the Proper Disposal of 4-Aminopiperidine Dihydrochloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound (CAS No. 35621-01-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to maintain a safe and compliant laboratory environment. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.
Disclaimer: This guide is intended for informational purposes. Always consult your institution's Environmental Health & Safety (EHS) office and adhere to all local, state, and federal regulations, as these may vary.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a chemical that requires careful handling due to its potential health and environmental effects. Improper disposal can lead to hazardous chemical reactions, environmental contamination, and regulatory non-compliance.
The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory system.[1] In the event of a fire, it can decompose to produce toxic gases such as oxides of nitrogen (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[2] Therefore, it must never be disposed of via standard drains or municipal waste systems.[3][4]
Table 1: Key Safety & Physical Data for this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 35621-01-3 |[5][6][7] | | Molecular Formula | C₅H₁₄Cl₂N₂ |[5][6] | | Molecular Weight | 173.08 g/mol |[5] | | Appearance | Solid |[7][8] | | Melting Point | 331-333 °C |[7][8] | | Health Hazards | Causes skin, eye, and respiratory irritation.[1] May be harmful if swallowed.[9] | | Environmental Hazards | Avoid release to the environment; do not allow product to enter drains.[2][9] | | Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2][10][11] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling or preparing for disposal, ensure all appropriate safety measures are in place. The causality is simple: preventing exposure is the most effective way to mitigate risk.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles conforming to government standards such as EN166 (EU) or NIOSH (US).[2]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[9][12]
-
General Hygiene: Wash hands thoroughly after handling and before any breaks.[9] Do not eat, drink, or smoke in the work area.[9]
Waste Segregation and Containerization Protocol
Proper segregation is a self-validating system that prevents dangerous incidents. Mixing incompatible chemicals is a primary cause of laboratory accidents. This compound waste must be treated as hazardous and segregated accordingly.
Step-by-Step Waste Collection:
-
Designate a Waste Stream: Classify waste this compound as a non-halogenated, solid organic hazardous waste.
-
Select a Container: Use only approved, dedicated hazardous waste containers that are in good condition and free of leaks.[3][13] The container material must be compatible with the chemical. The original product container is often a suitable choice.[13]
-
Collect Waste: Carefully transfer solid waste into the designated container using a spatula or scoop. Avoid creating dust.[2] For materials contaminated with the chemical (e.g., weigh boats, contaminated paper towels), place them in the same solid waste container.
-
Keep Container Closed: The container must be securely sealed at all times, except when actively adding waste.[3]
-
Label Correctly: Proper labeling is critical for safety and compliance.[3][12] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date when waste was first added (accumulation start date).
-
-
Store Safely: Store the waste container in a designated, secure satellite accumulation area away from incompatible materials like strong acids, bases, and oxidizing agents.[3][14]
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for managing different forms of this compound waste. Following this workflow ensures that each waste type is handled in a safe and compliant manner.
Caption: Decision workflow for handling this compound waste.
Spill Management Protocol
Immediate and correct response to a spill is vital to prevent exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE as described in Section 2 before approaching the spill.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain and Clean:
-
Package and Label: Seal the container and label it as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by soap and water), collecting all cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your EHS office or laboratory supervisor.
Decontamination of Empty Containers
An "empty" container that once held a hazardous chemical is not truly empty and must be decontaminated before disposal.[13]
Step-by-Step Triple-Rinse Protocol:
-
Select a Solvent: Choose a solvent in which this compound is soluble (e.g., water).
-
First Rinse: Add a small amount of the solvent to the empty container (approximately 10% of the container's volume).[13] Secure the lid and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the resulting liquid (rinsate) into a labeled hazardous waste container for aqueous or organic waste, as appropriate. This rinsate is considered hazardous waste.[13]
-
Repeat: Repeat the rinse and collection steps two more times for a total of three rinses.
-
Final Disposal: After the third rinse, allow the container to air dry completely. Deface or remove the original product label.[13][14] The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling or trash bin.[14]
Final Disposal and Regulatory Compliance
The ultimate disposal of hazardous waste is a highly regulated process designed to protect human health and the environment.
-
Professional Disposal: All collected hazardous waste, including pure chemical waste, spill debris, and rinsate, must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor. Never attempt to incinerate or treat the chemical waste yourself unless it is part of an approved laboratory procedure.
-
Regulatory Framework (U.S. Example): In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] These regulations provide a "cradle-to-grave" framework for hazardous waste management. Your waste must be properly classified, stored, and transported by authorized entities to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16][17]
By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility and integrity.
References
- MSDS - Safety Data Sheet. (n.d.). Retrieved from Google Search. This document provides basic safety, handling, and disposal information for a related compound, 4-Aminopiperidine-4-carboxylic acid dihydrochloride.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from Google Search.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from Google Search. This article outlines general rules for lab waste disposal, emphasizing segregation, labeling, and the use of proper containers.
-
This compound | C5H14Cl2N2 | CID 24721308. (n.d.). PubChem - NIH. Retrieved from [Link]. This database provides comprehensive chemical and physical properties for the compound.
- Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. Retrieved from Google Search.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from Google Search. This guide details procedures for hazardous waste containers, including the triple-rinse method for empty containers.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from Google Search.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from Google Search.
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica. Retrieved from Google Search. This SDS for a related compound provides information on handling, storage, and disposal precautions.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich. Retrieved from Google Search.
- MSDS of 4-aminopiperidine-2,6-dione hydrochloride. (n.d.). Retrieved from Google Search.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from Google Search.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from Google Search.
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This compound Five Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]. This supplier page lists physical properties such as melting point and storage temperature.
- 4 - SAFETY DATA SHEET. (n.d.). Retrieved from Google Search. This SDS for a related compound lists incompatible materials, including acids, bases, and strong oxidizing agents.
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]. This is the primary source for U.S. federal regulations on hazardous waste.
-
This compound - ChemBK. (2024, April 9). Retrieved from [Link]. This database provides physico-chemical properties for the compound.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from Google Search.
- (R)-(-)-3-Aminopiperidine dihydrochloride SDS, 334618-23-4 Safety Data Sheets. (n.d.). ECHEMI. Retrieved from Google Search. This SDS for a related compound outlines spill cleanup procedures.
- 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640. (n.d.). PubChem - NIH. Retrieved from Google Search.
- SAFETY DATA SHEET - Fisher Scientific. (2010, August 27). Fisher Scientific. Retrieved from Google Search.
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, September 13). Sigma-Aldrich. Retrieved from Google Search.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
